

Application Notes and Protocols for FPFT-2216 in Hematopoietic Malignancies

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Compound of Interest

Compound Name: FPFT-2216

Cat. No.: B12428055

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Introduction

FPFT-2216 is a novel small molecule "molecular glue" with significant potential for the study and treatment of hematopoietic malignancies.[1][2][3] As a potent degrader of key cellular proteins, **FPFT-2216** offers a unique mechanism of action that leads to tumor cell death and inhibition of tumor growth. These application notes provide a comprehensive overview of **FPFT-2216**, its mechanism of action, and detailed protocols for its use in preclinical research settings.

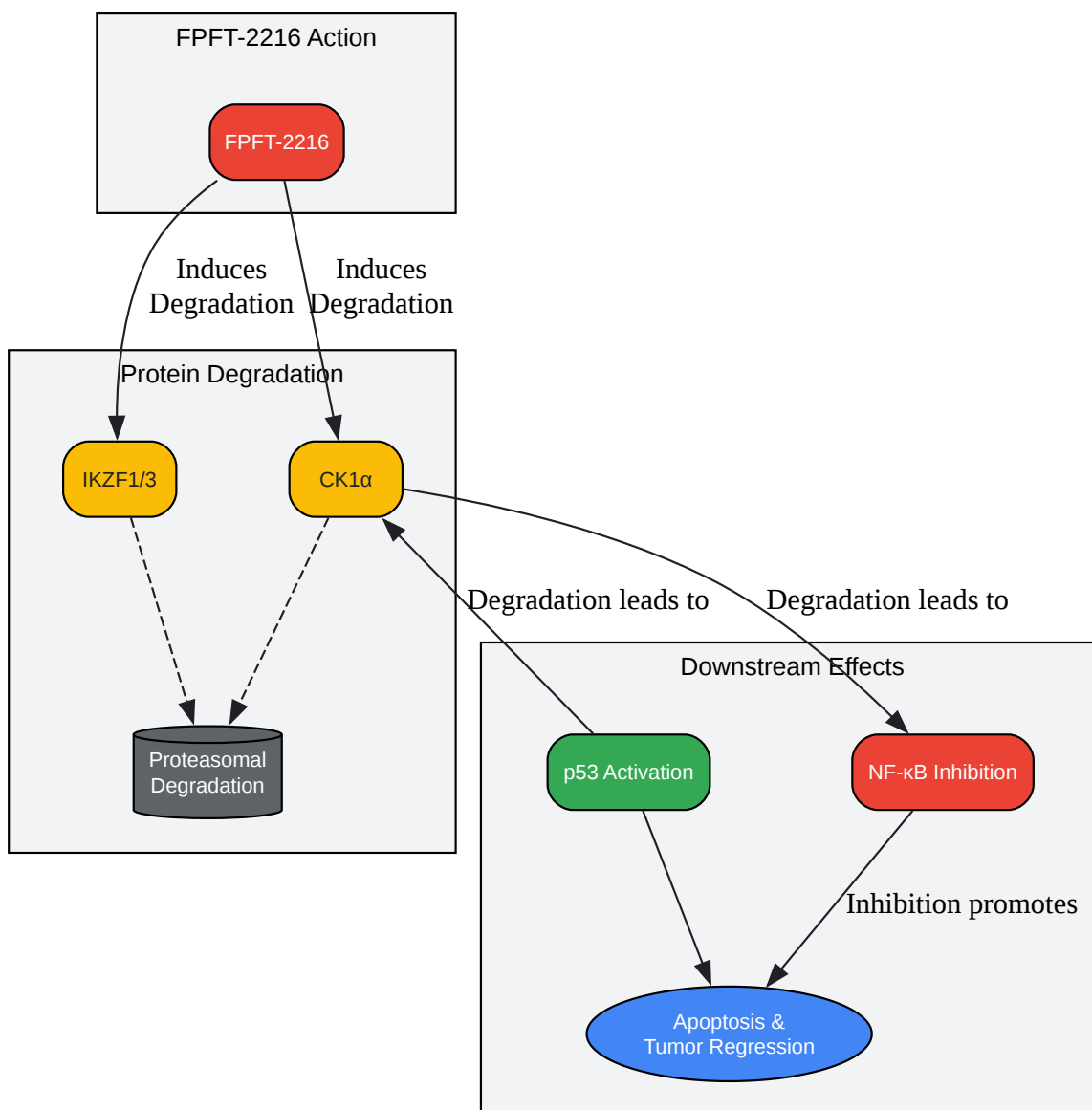
FPFT-2216 induces the simultaneous proteasomal degradation of Ikaros (IKZF1), Aiolos (IKZF3), and Casein Kinase 1 α (CK1 α).[1][4] This dual degradation activity results in the activation of the p53 tumor suppressor pathway and the inhibition of the pro-survival NF- κ B signaling pathway, making it a promising agent for various lymphomas and other hematopoietic cancers.[1][2]

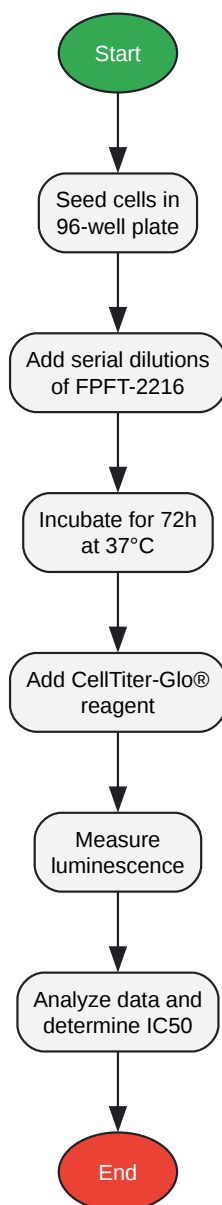
Mechanism of Action

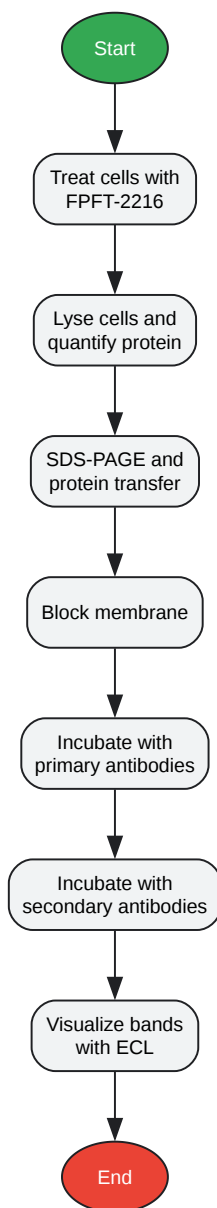
FPFT-2216 functions by redirecting the CRL4-CRBN E3 ubiquitin ligase complex to its target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The degradation of IKZF1 and IKZF3 is a known mechanism of action for immunomodulatory drugs (IMiDs) effective in multiple myeloma. The concurrent degradation of CK1 α by **FPFT-2216**, however, provides a distinct and potent anti-cancer effect, particularly in lymphomas.[1][5] The degradation of CK1 α leads to the stabilization and activation of p53, a critical tumor suppressor,

and inhibits the CARD11-BCL10-MALT1 (CBM) complex, a key component of the NF- κ B signaling pathway in lymphoid cells.[\[1\]](#)[\[2\]](#)

Signaling Pathway Overview







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